5-Iodo-2,3,4-trimethylpyridine
Overview
Description
5-Iodo-2,3,4-trimethylpyridine: is an organic compound with the molecular formula C8H10IN It is a derivative of pyridine, where the hydrogen atom at the 5-position is replaced by an iodine atom, and the 2, 3, and 4 positions are substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,3,4-trimethylpyridine typically involves the iodination of 2,3,4-trimethylpyridine. One common method is the Sandmeyer reaction, which involves the formation of a diazonium salt intermediate followed by its reaction with potassium iodide. The reaction conditions generally include:
Formation of Diazonium Salt: 2,3,4-trimethylpyridine is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Iodination: The diazonium salt is then reacted with potassium iodide to introduce the iodine atom at the 5-position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2,3,4-trimethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other nucleophiles, and the reactions are typically carried out in polar solvents like water or alcohols.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: 5-Iodo-2,3,4-trimethylpyridine is used as an intermediate in organic synthesis, particularly in the formation of more complex aromatic compounds through coupling reactions.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including those used in electronics and advanced materials.
Mechanism of Action
The mechanism of action of 5-Iodo-2,3,4-trimethylpyridine in chemical reactions involves the reactivity of the iodine atom and the methyl-substituted pyridine ring. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In coupling reactions, the iodine atom participates in the oxidative addition step, allowing for the formation of carbon-carbon bonds.
Comparison with Similar Compounds
- 2-Iodo-3,4,5-trimethylpyridine
- 4-Iodo-2,3,5-trimethylpyridine
- 3-Iodo-2,4,5-trimethylpyridine
Comparison: 5-Iodo-2,3,4-trimethylpyridine is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and the types of reactions it can undergo. Compared to its isomers, the electronic and steric effects of the substituents can lead to different reaction pathways and products.
Properties
IUPAC Name |
5-iodo-2,3,4-trimethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-6(2)8(9)4-10-7(5)3/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REILAGUVLPLNIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299438 | |
Record name | Pyridine, 5-iodo-2,3,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140305-94-6 | |
Record name | Pyridine, 5-iodo-2,3,4-trimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140305-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 5-iodo-2,3,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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